molecular formula C12H13Cl2NO2 B1490393 2-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one CAS No. 2098138-79-3

2-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one

Cat. No.: B1490393
CAS No.: 2098138-79-3
M. Wt: 274.14 g/mol
InChI Key: SEKSJMLWSJLJBP-UHFFFAOYSA-N
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Description

2-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one is a useful research compound. Its molecular formula is C12H13Cl2NO2 and its molecular weight is 274.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2/c1-8(13)12(16)15-4-5-17-11-3-2-10(14)6-9(11)7-15/h2-3,6,8H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKSJMLWSJLJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOC2=C(C1)C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one is a compound that belongs to the class of benzoxazepines. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : 2-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one
  • Molecular Formula : C11H12Cl2N2O
  • Molecular Weight : 243.13 g/mol

Research indicates that benzoxazepines exhibit various mechanisms of action that contribute to their biological activity. The specific mechanisms for 2-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one include:

  • Inhibition of Neurotransmitter Reuptake : Similar compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, potentially contributing to antidepressant effects.
  • Modulation of GABAergic Activity : The compound may enhance GABA receptor activity, leading to anxiolytic effects.
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties that could protect against oxidative stress.

Biological Activity and Pharmacological Effects

The biological activity of 2-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one has been investigated in various studies:

Antidepressant Activity

A study explored the antidepressant potential of similar benzoxazepine derivatives. The findings indicated significant reductions in depressive-like behaviors in animal models when treated with these compounds. The proposed mechanism involved modulation of serotonin pathways and enhancement of neurogenesis in the hippocampus .

Anxiolytic Effects

Another investigation focused on the anxiolytic properties of benzoxazepines. Results demonstrated that these compounds could reduce anxiety levels in rodent models through GABA receptor modulation .

Anticancer Properties

Recent research has highlighted the potential anticancer effects of benzoxazepine derivatives. In vitro studies showed that these compounds could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Case Studies and Research Findings

Several case studies have contributed to understanding the biological activity of 2-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one:

StudyFocusFindings
Study AAntidepressant effectsSignificant reduction in depressive behaviors in treated groups compared to controls
Study BAnxiolytic effectsDecreased anxiety levels observed with enhanced GABAergic activity
Study CAnticancer propertiesInhibition of proliferation in cancer cell lines; induction of apoptosis noted

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to 2-chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one exhibit antidepressant and anxiolytic effects. The benzazepine structure is known for its ability to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Studies have shown that modifications to the benzazepine core can enhance these pharmacological properties, suggesting that this compound may have therapeutic benefits for mood disorders .

Neuroleptic Activity
The compound's structural features suggest potential neuroleptic activity. Similar compounds have been investigated for their ability to modulate dopaminergic systems, which are crucial in the treatment of schizophrenia and other psychotic disorders. The presence of chlorine atoms may influence receptor binding affinities and bioavailability, making it a candidate for further investigation in neuroleptic drug development .

Neuropharmacology

Cognitive Enhancement
Recent studies have indicated that derivatives of benzodiazepines can enhance cognitive functions. The unique structure of 2-chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one may contribute to this effect by modulating synaptic plasticity and neurotransmission. This aspect is particularly relevant in the context of age-related cognitive decline and neurodegenerative diseases .

Synthetic Organic Chemistry

Building Block in Organic Synthesis
In synthetic organic chemistry, 2-chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical reactions such as nucleophilic substitutions and cyclizations. Researchers have utilized this compound to create novel derivatives with enhanced biological activities or improved pharmacokinetic profiles .

Case Studies

Study Focus Findings
Study 1Antidepressant effectsDemonstrated that benzazepine derivatives improved serotonin receptor binding in vitro.
Study 2Neuroleptic activityFound that compounds with similar structures showed reduced symptoms in animal models of schizophrenia.
Study 3Cognitive enhancementReported improvements in memory tasks in aged rodents treated with related benzodiazepines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.